molecular formula C12H15ClN4O2S2 B2568811 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-92-4

4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

Cat. No.: B2568811
CAS No.: 338421-92-4
M. Wt: 346.85
InChI Key: XBWCLLADXPNTQS-UHFFFAOYSA-N
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Description

4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is an organic compound that features a unique combination of a triazole ring with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide typically involves the following steps:

  • Formation of the Triazole Ring: : React 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole with a chlorinating agent such as thionyl chloride under anhydrous conditions.

  • Sulfonation Reaction: : Introduce benzenesulfonamide through a sulfonation reaction that typically uses sulfuric acid as the sulfonating agent.

  • Coupling Reaction: : Couple the formed intermediates in the presence of a base such as sodium hydroxide or potassium carbonate to achieve the final product.

Industrial Production Methods

Industrial production may utilize similar synthetic routes but on a larger scale with optimized conditions to improve yield and reduce cost:

  • Continuous Flow Chemistry: : Using continuous flow reactors for chlorination and sulfonation steps can enhance reaction control and efficiency.

  • Optimization of Reagents: : Employing less expensive and more environmentally friendly chlorinating and sulfonating agents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: : The chloro group can be reduced to a hydrogen atom under specific conditions.

  • Substitution: : The chloro group is susceptible to nucleophilic substitution, potentially forming various derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

  • Substitution Reagents: : Sodium hydroxide, potassium carbonate.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Benzene derivatives with hydrogen replacing the chlorine atom.

  • Substitution Products: : Various functionalized benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

  • Catalyst Development: : The triazole and sulfonamide functionalities are useful in designing catalysts for organic reactions.

  • Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique structure.

Biology

  • Biological Probes: : Acts as a probe in biochemical assays due to its ability to interact with biological macromolecules.

  • Antimicrobial Agents: : Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

  • Pharmaceuticals: : Investigated for its potential use in drug discovery, particularly in targeting enzymes and receptors.

  • Cancer Research: : Explored for its potential as an anticancer agent due to its ability to inhibit specific pathways in cancer cells.

Industry

  • Pesticides: : Potential application as a pesticide due to its biological activity.

  • Dyes and Pigments: : Used in the production of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : Inhibits enzymes such as kinases and proteases by binding to their active sites.

  • Receptor Modulation: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.

  • DNA Interaction: : Interacts with DNA, potentially causing disruption in replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

  • 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}phenylsulfonamide

Uniqueness

  • Unique Structural Features: : The combination of a triazole ring with a benzenesulfonamide moiety is unique and not commonly found in other compounds.

  • Specific Biological Activity: : Exhibits unique biological activities that differentiate it from other similar compounds, particularly in enzyme inhibition and receptor modulation.

There you have it! A deep dive into the world of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide. Anything in particular catch your attention?

Properties

IUPAC Name

4-chloro-N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S2/c1-3-17-11(15-16-12(17)20-2)8-14-21(18,19)10-6-4-9(13)5-7-10/h4-7,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWCLLADXPNTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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